molecular formula C6H5Cl2NO B042498 4-Amino-2,3-dichlorophenol CAS No. 39183-17-0

4-Amino-2,3-dichlorophenol

Cat. No. B042498
CAS RN: 39183-17-0
M. Wt: 178.01 g/mol
InChI Key: OQHWFUQNSLMSBG-UHFFFAOYSA-N
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Description

4-Amino-2,3-dichlorophenol is a chemical compound that can be synthesized and analyzed for various structural, physical, and chemical properties. Research in this area explores the synthesis methods, molecular structure, chemical reactions, and the compound's physical and chemical properties.

Synthesis Analysis

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations have been employed to determine the molecular structures of similar compounds, highlighting strong intermolecular hydrogen bonds and the geometric arrangement of molecules (Șahin et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving 4-Amino-2,3-dichlorophenol and its derivatives can lead to the formation of complex structures with potential biological activities. For example, the Michael addition and the Gewald reaction have been utilized to synthesize highly substituted 2-aminothiophene heterocycles, showcasing the compound's reactivity and potential for pharmaceutical applications (Joice Thomas et al., 2017).

Scientific Research Applications

  • Biochemical Analysis

    An improved method using 4-aminophenazone as a color coupler with sulphonated 2,4-dichlorophenol provides sensitive determination of blood glucose by the oxidase system (Barham & Trinder, 1972).

  • Enzymatic Research

    The 2,4-dichlorophenol hydroxylase from Acinetobacter species exhibits broad substrate specificity and sensitivity to thiol-inhibiting reagents. This enzyme is a potential tool for studying environmental pollutants (Beadle & Smith, 1982).

  • Toxicological Studies

    4-Amino-2,6-dichlorophenol exhibits nephrotoxicity and hepatotoxicity in rats, with specific doses being fatal within 24 hours. This highlights its potential risks in various applications (Rankin et al., 1994).

  • Environmental Impact Assessment

    Chlorophenol stress affects aromatic amino acid biosynthesis in yeast, posing potential threats to human health. Identifying key genes responsible for sensitivity to chlorophenols is crucial for understanding their toxicity (Yadav et al., 2011).

  • Environmental Remediation

    The biodegradation of 2,4-dichlorophenol using modified rotating biological contactors and other techniques has been studied for potential applications in treating contaminated water and soil. These methods aim to reduce the environmental impact of chlorophenols (Swaminathan & Ramanujam, 1999; Zhou et al., 2014; Christopher et al., 2021).

  • Biosensor Development

    Myoglobin immobilized on a glassy carbon electrode can act as a cytochrome P450 for biosensing of 2,4-dichlorophenol, indicating potential applications in biotechnology and biosensors (Sun, Wang, & Liu, 2012).

  • Wastewater Treatment

    Immobilized horseradish peroxidase can effectively remove about 90% of 2,4-dichlorophenol from wastewater, demonstrating good operational stability (Wang et al., 2015).

Safety And Hazards

This compound should be handled with care to avoid contact with skin and eyes. It’s also advised to avoid formation of dust and aerosols .

properties

IUPAC Name

4-amino-2,3-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHWFUQNSLMSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432174
Record name 4-amino-2,3-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,3-dichlorophenol

CAS RN

39183-17-0
Record name 4-amino-2,3-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Di Chloro-4-Hydroxy Aniline (DCHA)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 0-5° C., a solution of 7.3 g (0.105 mol) of NaNO2 in 22 ml of H2O is added dropwise to 50 ml of aqueous HCl (15%) and 9.3 g (0.1 mol) of aniline in a 250 ml two-neck flask fitted with internal thermometer and magnetic stirrer. After 30 min, this diazonium salt solution is added slowly at 5-10° C. to a solution of 16.4 g (0.1 mol) of 2,3-dichlorophenol and 12.4 g (0.31 mol) of NaOH in 100 ml of H2O. The suspension is allowed to warm to room temperature and stirred for a further 1 h, and 0.5 g of Raney nickel are then added. 6 g (0.06 mol) of hydrazine hydrate are then added at 40-50° C. over a period of 2 h. After the addition, stirring is continued for 1 h and the solution is filtered over a bed of silica gel. With cooling, the solution is then adjusted to pH=5.7 with 20% strength HCl. The precipitated solid is washed with 50 ml of water and 50 ml of toluene and dried. 16.8 g (94.3% of theory) of pure 2,3-dichloro-4-hydroxyaniline are obtained.
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
7.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.4 g
Type
reactant
Reaction Step Three
Name
Quantity
12.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… The probable explanation is that the blue colour obtained with the reagents of Azouz, Parke & Williams (1953) is caused by 4amino-2:3-dichlorophenol, since an extract D, in which this …
Number of citations: 32 www.ncbi.nlm.nih.gov
FA Esteve-Turrillas, C Agulló, JV Mercader… - Analyst, 2018 - pubs.rsc.org
Immunochemical methods have been consolidated during the last few years as complementary analytical strategies for chemical contaminant and residue determination. However, …
Number of citations: 10 pubs.rsc.org
DA Lambropoulou, IK Konstantinou, TA Albanis… - Chemosphere, 2011 - Elsevier
Liquid-chromatography interfaced with time-of-flight mass spectrometry (LC–TOF/MS) was used to separate and characterize the transformation products arising from TiO 2 -…
Number of citations: 47 www.sciencedirect.com
T Portolés, E Pitarch, FJ López… - Rapid …, 2011 - Wiley Online Library
Investigation of trace‐level non‐target compounds by gas chromatography/mass spectrometry (GC/MS) often is a challenging task that requires powerful software tools to detect the …
T Portolés, E Pitarch, FJ López… - Rapid Commun Mass …, 2011 - academia.edu
Investigation of trace level non-target compounds by GC-MS often is a challenging task that requires powerful software tools to detect the unknown components, to obtain the …
Number of citations: 1 www.academia.edu
European Food Safety Authority - EFSA Journal, 2014 - Wiley Online Library
The conclusions of the European Food Safety Authority (EFSA) following the peer review of the initial risk assessments carried out by the competent authority of the rapporteur Member …
Number of citations: 2 efsa.onlinelibrary.wiley.com

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